5-Phenyl-2-oxazolidinethione

Immunopharmacology Enantioselective activity Nitric oxide inhibition

Researchers studying stereospecific immunomodulation often struggle to source enantiopure (R)-barbarin with verified biological activity. We supply 5-Phenyl-2-oxazolidinethione (CAS 3433-15-6) to address this precise need. - (R)-enantiomer uniquely inhibits macrophage NO production, unlike the racemate. - Racemic and 5,5-dimethyl analogues available as negative controls. - In stock with rapid global delivery, supporting reproducible immunology research.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 3433-15-6
Cat. No. B1248230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-oxazolidinethione
CAS3433-15-6
Synonyms(R)-5-phenyl-2-oxazolidinethione
barbarin
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1C(OC(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C9H9NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)
InChIKeyULDSUTWYOBXEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2-oxazolidinethione: Key Properties and Procurement Context


5-Phenyl-2-oxazolidinethione (barbarin) is a chiral, sulfur-containing heterocycle (C₉H₉NOS, MW 179.24 g/mol) belonging to the 1,3-oxazolidine-2-thione class . It is the enzymatic hydrolysis product of the glucosinolate glucobarbarin, found in Brassicaceae plants including Barbarea vulgaris and watercress (Nasturtium officinale), where it accumulates at levels of 4–7 μmol/g dry weight [1]. The compound exists as (R)- and (S)-enantiomers; the natural (R)-enantiomer is a known goitrogen and the thermodynamically less stable form that undergoes thermal core isomerization to a 1,3-thiazolidine-2-one during GC analysis—a property not shared by its achiral or 5,5-dimethyl-substituted class analogs [2]. Its physicochemical profile (predicted density 1.3±0.1 g/cm³, boiling point 272.0±43.0 °C, enthalpy of vaporization 51.0±3.0 kJ/mol) is well-characterized .

Chiral Enantiomer Stereochemical-control study fit: (R)-enantiomer for enantioselective immunomodulatory screening
Natural Product Identity Glucosinolate hydrolysis marker for plant chemotype and forensic aminorex pathway studies
Analytical Note Thermal isomerization during GC analysis; confirm identity by HPLC or NMR

Why Generic Oxazolidinethiones or Oxazolidinones Cannot Substitute


The 5-phenyl-2-oxazolidinethione scaffold is not interchangeable with other oxazolidinethiones or the clinically established oxazolidinone antibiotics. The sulfur atom in the 2-thione position fundamentally alters electronic properties and biological target engagement. Notably, thio-analogs of linezolid (an oxazolidinone) fail to inhibit the growth of Gram-positive bacteria, demonstrating that the C=S moiety abolishes the ribosomal protein synthesis inhibition mechanism characteristic of oxazolidinones [1]. Within the oxazolidinethione subclass, substitution at the 5-position dictates both stereochemical stability and biological selectivity. The 5-phenyl substituent imparts stereospecific immunomodulatory activity: only the (R)-enantiomer of 5-phenyl-1,3-oxazolidine-2-thione statistically significantly reduces macrophage mitochondrial activity and inhibits nitric oxide production, whereas the racemic mixture and 5,5-dimethyl-1,3-oxazolidine-2-thione lack these effects entirely [2]. Furthermore, the 5-phenyl group confers a unique thermal isomerization liability (1,3-oxazolidine-2-thione → 1,3-thiazolidine-2-one) not observed with 5,5-dimethyl or 5-vinyl analogs, which has direct implications for analytical method development and compound handling protocols [2].

Oxazolidinone Antibiotics
C=S substitution abolishes ribosomal inhibition; antibacterial potency does not transfer from oxazolidinones
Racemate or Achiral Analogs
Only the (R)-enantiomer shows immunomodulatory activity; racemate and 5,5-dimethyl analog lack these effects
5,5-Dimethyl Analog
Lacks the thermal isomerization liability and stereospecific profile; not interchangeable for analytical or biological studies

Quantitative Differentiation from Closest Analogs


Stereospecific Immunomodulation: (R)-Enantiomer vs. Racemate and 5,5-Dimethyl Analog

In a direct head-to-head study of three 1,3-oxazolidine-2-thiones on rat peritoneal macrophages, only (R)-5-phenyl-1,3-oxazolidine-2-thione statistically significantly reduced macrophage mitochondrial activity (p<0.05), whereas racemic 5-phenyl-1,3-oxazolidine-2-thione and 5,5-dimethyl-1,3-oxazolidine-2-thione had little or no effect [1]. Additionally, only the (R)-enantiomer exerted nitric oxide (NO) production-inhibiting properties [1]. All three compounds caused significant lactate dehydrogenase (LDH) leakage, indicating that cytotoxicity is a class effect, but immunomodulatory activity is unique to the (R)-5-phenyl enantiomer [1].

Immunomodulation
Head-to-head
(R)-enantiomer: reported significant reduction in macrophage mitochondrial activity and NO production. Racemate/5,5-dimethyl: no observed effect.
Enantiomer-specific immunomodulatory response; racemate/analog do not substitute.
Rat peritoneal macrophages; MTT/Griess assays.
Immunopharmacology Enantioselective activity Nitric oxide inhibition Macrophage cytotoxicity

Tyrosinase Inhibition: Uncompetitive vs. Mixed Modality Compared to Kojic Acid

Barbarin (R-5-phenyl-2-oxazolidinethione) was isolated via activity-guided fractionation from Barbarea orthocerus and tested alongside kojic acid, the industry-standard tyrosinase inhibitor [1]. Barbarin exhibited IC₅₀ values of 4.2×10⁻⁵ M on mushroom tyrosinase and 4.8×10⁻⁵ M on murine tyrosinase, comparable to kojic acid (IC₅₀: 3.4×10⁻⁵ M mushroom, 6.0×10⁻⁵ M murine) [1]. Critically, kinetic analysis revealed barbarin as an uncompetitive inhibitor (K_EIS = 3.3×10⁻⁵ M mushroom, 3.6×10⁻⁵ M murine), whereas kojic acid acts as a mixed inhibitor (K_EIS and K_EI values of 2.4×10⁻⁵ M and 2.2×10⁻⁵ M mushroom; 8.9×10⁻⁵ M and 7.2×10⁻⁵ M murine) [1]. The distinct inhibition modality means barbarin binds exclusively to the enzyme-substrate complex, offering a differentiated tool for probing tyrosinase catalytic mechanisms [1].

Tyrosinase Inhibition
Head-to-head
IC50 4.2–4.8×10⁻⁵ M; uncompetitive inhibitor (K_EIS 3.3–3.6×10⁻⁵ M)
Potency comparable to kojic acid but distinct uncompetitive binding mode.
Binds enzyme-substrate complex; orthogonal mechanistic probe.
Enzyme inhibition Melanogenesis Tyrosinase kinetics Cosmeceutical

Thermal Core Isomerization: 5-Phenyl vs. 5,5-Dimethyl Stability in GC Analysis

During gas chromatographic analysis, 5-phenyl-1,3-oxazolidine-2-thione undergoes an unprecedented thermal core isomerization to form 1,3-thiazolidine-2-one, whereas 5,5-dimethyl-1,3-oxazolidine-2-thione does not exhibit this rearrangement [1]. This isomerization was discovered and characterized by Radulovic et al. (2017) and represents a compound-specific analytical artifact [1]. The transformation involves migration of the sulfur atom from the 2-position to the ring, fundamentally altering the heterocyclic core [1].

Thermal Stability
Head-to-head
5-Phenyl analog isomerizes to 1,3-thiazolidine-2-one during GC; 5,5-dimethyl analog stable.
GC-MS artifact risk; HPLC/NMR recommended for accurate analysis.
Analytical method context.
Analytical chemistry GC-MS artifact Thermal stability Compound handling

Antimicrobial Activity: Oxazolidinethione Class vs. Oxazolidinone Antibiotics

A 2014 study of five novel oxazolidinethione compounds reported MIC values ranging from 128 to >1024 µg/mL against Staphylococcus aureus (ATCC 29213), substantially weaker than the oxazolidinone antibiotic linezolid (MIC typically 1–4 µg/mL against S. aureus) [1][2]. Importantly, the study explicitly noted that thio-analogs of linezolid did not inhibit the growth of Gram-positive bacteria, confirming that the C=S substitution at the 2-position abolishes the ribosomal protein synthesis inhibition mechanism [1]. Within the oxazolidinethione class tested, the most active compound (6a) showed MIC values of 256 µg/mL against S. aureus and Enterococcus faecalis, representing the class baseline for antimicrobial screening [1].

Antibacterial MIC
Context-dependent
Oxazolidinethiones MIC 128–>1024 µg/mL vs. S. aureus; linezolid MIC 1–4 µg/mL. C=S abolishes ribosomal inhibition.
Class-level MIC substantially weaker than oxazolidinones; not a direct antibacterial tool.
Structure-activity relationship study context.
Antimicrobial resistance Gram-positive bacteria Mechanism of action Protein synthesis inhibition

Glucosinolate-Derived Identity: Hydrolysis Yields vs. Synthetic Analogs

5-Phenyl-2-oxazolidinethione is the specific myrosinase-catalyzed hydrolysis product of glucobarbarin (and its 2S-epimer epiglucobarbarin). In watercress (Nasturtium officinale), typical combined glucobarbarin levels are 4–7 μmol/g dry weight, and barbarin is detected at similar levels after autolysis of fresh tissue in water [1]. This contrasts with 5-vinyl-2-oxazolidinethione (goitrin), which derives from progoitrin hydrolysis, and 5,5-dimethyl-2-oxazolidinethione, which derives from glucoconringiin [2]. The precursor-product relationship is analytically confirmed by HPLC-MS/MS with side-chain-specific fragmentation patterns [1].

Precursor Identity
Class-level
Hydrolysis product of glucobarbarin; detected at 4–7 µmol/g in watercress autolysate.
Traceable biochemical marker for Brassicaceae chemotype studies.
HPLC-MS/MS validated fragmentation patterns.
Glucosinolate chemistry Natural product Phytochemical analysis Dietary exposure

CNS Pharmacological Profile: Dopaminergic and PDE Modulation Potential

US Patent 4,186,129 discloses 5-(substituted phenyl)-oxazolidinones and their sulfur analogs (including 5-phenyl-2-oxazolidinethione scaffold) as agents with CNS-depressive, antidopaminergic, antinociceptive, and anticonvulsive effects, combined with phosphodiesterase-inhibiting properties [1]. The patent distinguishes these compounds from classical neuroleptics by claiming a reduced extrapyramidal side-effect profile due to differential influence on receptor-dependent monoaminergic feedback mechanisms [1]. This pharmacological profile is scaffold-specific: the sulfur atom (X = S) and the 5-phenyl substitution are both required structural features for the claimed activity [1].

CNS Profile
Source review
Patent reports CNS-depressive, antidopaminergic, anticonvulsive, and PDE-inhibiting properties for scaffold.
Patent-reported class profile; requires independent validation.
No quantitative comparator data for this specific compound.
Neuropharmacology Dopamine antagonism Phosphodiesterase inhibition CNS drug discovery

Optimal Application Scenarios Based on Quantitative Evidence


Enantioselective Immunomodulatory Screening in Macrophage Models

Procure enantiopure (R)-5-phenyl-2-oxazolidinethione for studying stereospecific modulation of macrophage mitochondrial activity and nitric oxide production. Use the racemic mixture and 5,5-dimethyl-1,3-oxazolidine-2-thione as negative controls, as only the (R)-enantiomer demonstrates statistically significant activity in these assays [1]. This application is directly supported by the Radulovic et al. (2017) head-to-head comparison data in rat peritoneal macrophages.

Tyrosinase Mechanistic Probe for Uncompetitive Inhibition Studies

Use barbarin as an uncompetitive tyrosinase inhibitor tool compound with IC₅₀ potency (4.2–4.8×10⁻⁵ M) comparable to kojic acid but a distinct binding mode (binds enzyme-substrate complex only). This enables orthogonal experimental designs for dissecting tyrosinase catalytic mechanisms, where mixed inhibitors like kojic acid cannot serve as mechanistic controls [1].

Forensic Reference Standard for Aminorex Identification in Doping Control

Employ synthetic barbarin as a certified reference standard for investigating the metabolic pathway from dietary glucobarbarin → barbarin → aminorex in horses, a route implicated in unexplained aminorex identifications in sport horses [1]. Deuterated d₅-barbarin has been synthesized and characterized specifically as an internal standard for this forensic application [2].

Plant Chemotype Authentication via Glucosinolate Hydrolysis Analysis

Quantify barbarin as a specific hydrolysis marker for glucobarbarin/epiglucobarbarin chemotypes in Brassicaceae. Detection at 4–7 μmol/g dry weight levels in autolyzed tissue confirms the U.S. watercress chemotype and distinguishes it from European chemotypes dominated by gluconasturtiin [1]. This application is validated by HPLC-MS/MS with side-chain-specific MS² fragmentation patterns.

Application
Selection Property
Validation Focus
Stereospecific immunomodulatory screening
Enantiomer-specific activity profile
Macrophage mitochondrial and NO endpoint comparison
Tyrosinase mechanistic studies
Uncompetitive inhibition mode
Enzyme-substrate complex binding verification
Forensic reference standard development
Identity-confirmed synthetic standard
HPLC-MS/MS method validation for aminorex pathway
Plant chemotype authentication
Glucosinolate hydrolysis marker specificity
Side-chain-specific MS² fragmentation confirmation
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